N-Boc-D,L-homocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyloxycarbonyl-D,L-homocysteine is a derivative of the amino acid homocysteine, which is protected by a tert-butyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-tert-Butyloxycarbonyl-D,L-homocysteine typically involves the protection of the amino group of homocysteine with a tert-butyloxycarbonyl group. This can be achieved by reacting homocysteine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in a suitable solvent like tetrahydrofuran . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of N-tert-Butyloxycarbonyl-D,L-homocysteine may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl-D,L-homocysteine can undergo various chemical reactions, including:
Oxidation: The thiol group in homocysteine can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds formed can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers or other sulfur-containing derivatives.
Scientific Research Applications
N-tert-Butyloxycarbonyl-D,L-homocysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways and as a model compound for understanding sulfur-containing amino acids.
Medicine: Investigated for its potential therapeutic applications, including its role in cardiovascular health and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of N-tert-Butyloxycarbonyl-D,L-homocysteine involves its participation in biochemical reactions where the protected amino group and the thiol group play crucial roles. The tert-butyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective reactions at the thiol group. This selective reactivity is essential for its use in peptide synthesis and other applications.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyloxycarbonyl-L-cysteine: Similar in structure but contains a different amino acid.
N-tert-Butyloxycarbonyl-L-homocysteine: The L-enantiomer of the compound.
N-tert-Butyloxycarbonyl-D-homocysteine: The D-enantiomer of the compound.
Uniqueness
N-tert-Butyloxycarbonyl-D,L-homocysteine is unique due to its racemic mixture, which contains both D- and L-enantiomers. This racemic nature can be advantageous in certain synthetic applications where the presence of both enantiomers is beneficial. Additionally, the tert-butyloxycarbonyl protection provides stability and selectivity in reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQADCRYOPOVXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.